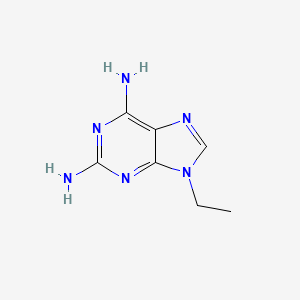

9-Ethyl-9H-purine-2,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-ethylpurine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3,(H4,8,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBDETBIRVYJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=C(N=C21)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618495 | |

| Record name | 9-Ethyl-9H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16417-68-8 | |

| Record name | 9-Ethyl-9H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Modifications of the 9 Ethyl 9h Purine 2,6 Diamine Scaffold

Established Synthetic Pathways for 9-Ethyl-9H-purine-2,6-diamine via Precursors (e.g., 2,6-Dichloropurine)

The synthesis of this compound often commences from readily available purine (B94841) precursors, with 2,6-dichloropurine (B15474) being a common starting material. researchgate.netarkat-usa.org The inherent reactivity differences of the chlorine atoms at the C2 and C6 positions of the purine ring allow for sequential and regioselective substitutions. arkat-usa.org

Nucleophilic Substitution Reactions in Purine Ring Assembly

The chlorine atom at the C6 position of the purine ring is more susceptible to nucleophilic attack than the one at the C2 position. arkat-usa.org This differential reactivity is exploited to introduce the first amino group. For instance, the reaction of 2,6-dichloropurine with a suitable amine, such as cyclobutylamine, can be performed selectively at the C6 position. researchgate.net This step is typically carried out in a solvent like n-butanol at elevated temperatures. arkat-usa.org

Following the substitution at C6, the second amino group can be introduced at the C2 position. This subsequent nucleophilic substitution often requires more forcing conditions or a catalyst, such as trimethylsilyl (B98337) chloride, to facilitate the displacement of the less reactive C2-chloro group. researchgate.net This two-step, one-pot synthesis provides a practical route to 2,6-diamino-substituted purines. researchgate.net

Alkylation Strategies for N9 Position

Alkylation of the purine ring is a critical step in the synthesis of this compound. However, alkylation of purines can be challenging due to the potential for reaction at multiple nitrogen atoms, leading to mixtures of N7 and N9 isomers. acs.orgnih.govacs.org The desired N9-alkylated product is often the major isomer, but the ratio can vary depending on the reaction conditions and the substituents on the purine ring. acs.orgresearchgate.net

To achieve regioselective N9-alkylation, various strategies have been developed. One approach involves the use of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent like ethyl iodide. acs.orgresearchgate.net Another method utilizes β-cyclodextrin in water, which can block the N7 position and direct alkylation specifically to the N9 position. researchgate.net Furthermore, steric hindrance at the N7 position, introduced by a bulky substituent at the C6 position, can effectively shield it from alkylating agents, leading to exclusive N9-alkylation. acs.orgnih.govacs.org

Novel and Optimized Synthetic Approaches for Enhanced Yield and Selectivity

To overcome the challenges of traditional synthetic methods, such as long reaction times and the formation of isomeric byproducts, novel and optimized approaches have been developed. These methods often employ modern techniques to enhance reaction rates, yields, and selectivity.

Microwave-Assisted Synthesis in Purine Derivatization

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of a wide range of heterocyclic compounds, including purine derivatives. nih.govnih.govresearchgate.net This technique can significantly reduce reaction times, often from hours to minutes, while improving yields. researchgate.netacs.orgiaea.org For example, the amination of 6-chloropurine (B14466) derivatives has been successfully achieved in water under microwave irradiation, providing a "green" and efficient protocol. iaea.org Similarly, the synthesis of various 2,6,9-trisubstituted purines has been accomplished using microwave irradiation in a key step. imtm.cz The synthesis of reversine (B1683945) analogs, which are 2,6-diamino-substituted purines, has also been facilitated by microwave-assisted reactions. nih.gov

Palladium-Catalyzed Coupling Reactions for Purine Modification

Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the modification of purine nucleosides. nih.govnih.gov These reactions allow for the introduction of a wide variety of substituents onto the purine ring with high efficiency and selectivity. nih.gov For instance, Suzuki coupling reactions, catalyzed by palladium complexes with water-soluble ligands, can be used to attach aryl or heteroaryl groups to the C6 position of purine nucleosides. nih.govnih.gov This methodology has been extended to the synthesis of various 6-substituted purine ribonucleosides. nih.gov

Regioselective Functionalization Strategies of the this compound Nucleus

Further functionalization of the this compound nucleus allows for the creation of a diverse library of compounds with potentially unique biological activities. Regioselectivity is a key consideration in these modifications.

Direct C-H bond activation has become an increasingly important strategy for the functionalization of heterocyclic compounds, including purines. fiu.edumdpi.com This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of substituents at specific positions. For example, palladium-catalyzed direct C8-H arylation of purine nucleosides has been demonstrated. mdpi.com

In addition to C-H activation, traditional nucleophilic substitution reactions can be used to modify the purine core. For example, the reaction of 6-chloropurine with hydrazine (B178648) hydrate (B1144303) can yield 6-hydrazinyl purine derivatives, which can then be further reacted with aldehydes to form various substituted purines. jchps.com The development of novel alkylation procedures also contributes to the diverse functionalization of the purine scaffold. nih.gov

Table 1: Summary of Synthetic Strategies for this compound and its Derivatives

| Synthetic Step | Methodology | Precursor/Reagent | Key Features | References |

| C6-Amination | Nucleophilic Substitution | 2,6-Dichloropurine, Amine | Selective reaction at the more reactive C6 position. | researchgate.net, arkat-usa.org |

| C2-Amination | Nucleophilic Substitution | 6-Amino-2-chloropurine, Amine | Requires more forcing conditions or catalysis. | researchgate.net |

| N9-Alkylation | Base-mediated Alkylation | Purine, Ethyl Iodide, Base (e.g., NaH, K₂CO₃) | Can lead to mixtures of N7 and N9 isomers. | acs.org, researchgate.net |

| N9-Alkylation | Shielding Effect | 6-(Azolyl)purine, Ethyl Iodide, Base | Steric hindrance at C6 directs alkylation to N9. | acs.org, nih.gov, acs.org |

| N9-Alkylation | Phase-Transfer Catalysis | Purine, Alkyl Halide, β-Cyclodextrin | High regioselectivity for N9 in aqueous media. | researchgate.net |

| Derivatization | Microwave-Assisted Synthesis | 6-Chloropurine, Amines | Rapid, efficient, and often environmentally friendly. | nih.gov, nih.gov, researchgate.net, iaea.org, nih.gov |

| Derivatization | Palladium-Catalyzed Coupling | Halogenated Purine, Boronic Acid/Stannane | Versatile for C-C and C-heteroatom bond formation. | nih.gov, nih.gov |

| Functionalization | Direct C-H Activation | Purine Nucleoside, Aryl Halide | Avoids pre-functionalization of the purine ring. | fiu.edu, mdpi.com |

Chemical Derivatization at C2 and C6 Positions

The C2 and C6 positions of the purine ring are primary sites for chemical derivatization, enabling the synthesis of a wide array of analogues. A common and effective strategy begins with a di-substituted purine precursor, typically 2,6-dichloropurine. The differential reactivity of the chlorine atoms at the C6 and C2 positions allows for sequential and regioselective substitution.

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been developed for creating C-C bonds at these positions, allowing for the synthesis of arylpurines. avcr.cz However, nucleophilic aromatic substitution is the most prevalent method for introducing nitrogen-based substituents. The C6 position is generally more reactive towards nucleophiles than the C2 position. This reactivity difference is exploited to first introduce a specific amine at the C6 position, followed by a second, different amine at the C2 position, often requiring more forcing conditions like higher temperatures or microwave irradiation. avcr.cznih.gov

For instance, the synthesis of reversine-related molecules involves reacting 2,6-dichloropurine with a primary or secondary amine (such as cyclohexylamine) to yield a 2-chloro-N6-substituted-9H-purin-6-amine intermediate. nih.gov This intermediate can then undergo a subsequent substitution at the C2 position with another amine. The synthesis of N6-Cyclohexyl-N6-methyl-N2-(6-morpholinopyridin-3-yl)-7H-purine-2,6-diamine, for example, required microwave irradiation at 120 °C to facilitate the challenging amination at the C2 position due to the poor nucleophilicity of the aryl amine. nih.gov

This sequential substitution strategy provides a powerful tool for creating libraries of 2,6,9-trisubstituted purine derivatives for screening purposes, as demonstrated in the discovery of potent kinase inhibitors. google.comnih.gov

| Precursor | C6-Substitution Reagent & Conditions | Intermediate | C2-Substitution Reagent & Conditions | Final Product Example |

|---|---|---|---|---|

| 2,6-Dichloropurine | Cyclohexylamine, Et₃N, EtOH, 90 °C, MW | 2-Chloro-N-cyclohexyl-9H-purin-6-amine nih.gov | Aniline derivative, TFA, EtOH, 120 °C, MW | N6-cyclohexyl-N2-phenyl-7H-purine-2,6-diamine analogue nih.govresearchgate.net |

| 2,6-Dichloropurine | 4-morpholin-4-ylmethyl-phenylamine | 2-Chloro-N-(4-morpholin-4-ylmethyl-phenyl)-9-cyclopentyl-9H-purin-6-amine | 4-Amino-cyclohexylamine | N²-(4-Amino-cyclohexyl)-9-cyclopentyl-N⁶-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine nih.gov |

Structural Modifications of the N9-Ethyl Moiety

The substituent at the N9 position of the purine ring significantly influences the molecule's physical, chemical, and biological properties. While the parent compound is this compound, modifying this moiety typically involves synthesizing analogues with different groups at the N9 position rather than a post-synthetic alteration of the ethyl group itself.

The primary method for introducing diversity at this position is the N9-alkylation of a suitable purine precursor. The reaction generally involves the nucleophilic attack of the N9 nitrogen of the purine ring on an alkylating agent. A common precursor is 2,6-diaminopurine (B158960) or a 2,6-dihalo-purine. For example, the synthesis of ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate is achieved by alkylating 2,6-diaminopurine with ethyl bromoacetate (B1195939) in a polar aprotic solvent like DMF, using a base such as potassium carbonate. This reaction is typically performed at elevated temperatures (100–120°C) to ensure efficient conversion.

Careful control of reaction conditions is crucial to ensure regioselectivity for the N9 position, as alkylation can also occur at other nitrogen atoms (e.g., N7 or N3). The choice of solvent and base plays a significant role in directing the alkylation to the desired N9 position. This synthetic flexibility allows for the introduction of a wide range of substituents, from simple alkyl chains like the ethyl group to more complex moieties such as cyclopentyl groups or functionalized acetic acid esters. nih.gov

| Purine Precursor | Alkylating Agent | Base/Solvent | N9-Substituted Product |

|---|---|---|---|

| 2,6-Diaminopurine | Ethyl bromoacetate | K₂CO₃ / DMF | Ethyl 2-(2,6-diaminopurin-9-yl)acetate |

| 2,6-Dichloropurine | Cyclopentyl bromide | Not specified | 9-Cyclopentyl-2,6-dichloro-9H-purine nih.gov |

| 2,6-Diaminopurine | Ethyl iodide (or similar) | Base (e.g., K₂CO₃) / Polar aprotic solvent | This compound |

Stereochemical Considerations and Control in this compound Synthesis

The parent compound, this compound, is achiral and possesses no stereocenters. However, stereochemistry becomes a critical consideration when chiral substituents are introduced at the C2, C6, or N9 positions. The synthesis of such derivatives requires stereocontrolled methods to isolate the desired stereoisomer, as different isomers can exhibit distinct biological activities. google.com

For example, derivatization of the C2 amino group with a racemic mixture of 4-aminocyclohexylamine would result in a mixture of diastereomers. nih.gov Separating these diastereomers or using a stereochemically pure starting material is essential for structure-activity relationship studies.

Furthermore, the synthesis of conformationally locked carbocyclic nucleoside analogues, where the N9 substituent is a complex bicyclic system, highlights the importance of stereochemical control. In these cases, the synthesis yields specific stereoisomers, such as the (1R,3R,6R,7S,9S) and (1R,3R,6R,7S,9R) isomers, which are separated and characterized individually. researchgate.net The construction of these complex scaffolds often begins from chiral precursors, and the stereochemistry is maintained throughout the reaction sequence. researchgate.net Therefore, while the 9-ethyl scaffold itself is simple, its utility as a platform for more complex, chiral molecules necessitates a strong focus on stereoselective synthesis and purification.

Green Chemistry Principles Applied to Purine Derivative Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing purine derivatives like this compound, several green strategies can be applied to reduce waste, energy consumption, and the use of hazardous materials.

One of the core principles is to reduce unnecessary derivatization, particularly the use of protecting groups. youtube.comyoutube.com The synthesis of 2,6-disubstituted purines provides a good example. By exploiting the inherent differential reactivity of the C6 and C2 positions in 2,6-dichloropurine, chemists can perform sequential substitutions without needing to protect one site while reacting the other. avcr.cz This approach reduces the number of synthetic steps, which in turn saves time, energy, and materials, and minimizes waste generation. youtube.com

Another key aspect of green chemistry is the use of alternative energy sources. Microwave-assisted synthesis has emerged as a powerful tool in purine chemistry. nih.gov Reactions that would otherwise require prolonged heating for many hours can often be completed in minutes under microwave irradiation, leading to significant energy savings and frequently resulting in cleaner reactions with higher yields. nih.gov

The development of catalytic reactions, potentially using enzymes that operate in water at mild temperatures, represents a further frontier for greening purine synthesis. youtube.com By choosing the right catalyst, it may be possible to achieve high selectivity at a specific reactive site, completely obviating the need for protecting groups and minimizing byproducts. youtube.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 9 Ethyl 9h Purine 2,6 Diamine Analogs

Systematic Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of 9-Ethyl-9H-purine-2,6-diamine analogs are intricately linked to the nature and position of various substituents on the purine (B94841) core. A systematic investigation into these effects has elucidated several key principles for modulating the activity of this scaffold.

Diverse substitutions at the C2, C6, and C8 positions of the purine ring have been shown to significantly influence the biological profile of these compounds. For instance, in the context of 9-ethylpurine derivatives targeting adenosine (B11128) receptors, the introduction of different functional groups such as amino, alkoxy, and alkynyl moieties at these positions can dictate the affinity and selectivity for different receptor subtypes (A1, A2A, A2B, and A3). nih.govcapes.gov.br This highlights the principle that even subtle changes to the substitution pattern can lead to profound differences in biological outcomes.

Furthermore, the introduction of various substituents on the purine nucleus is a key strategy for achieving selectivity. mdpi.com The specific chemical properties of these substituents, such as their size, electronics, and hydrogen bonding capacity, play a crucial role in determining the interaction of the molecule with its biological target. Research on other purine-based scaffolds has shown that the addition of polar functional groups to appended aryl rings can sometimes have a negative impact on biological activity, suggesting that a degree of hydrophobicity may be favorable for binding in certain target proteins. nih.gov

The table below illustrates hypothetical systematic substituent effects on a 9-ethylpurine core, based on established principles in purine chemistry.

| Position of Substitution | Substituent Type | General Effect on Potency | General Effect on Selectivity |

| C2 | Small Alkylamino | Potential for increased potency | Can modulate selectivity between targets |

| C6 | Cyclohexylamino | Often maintains or improves potency | Can contribute to target selectivity |

| C8 | Bromo | May increase affinity for certain receptors | Can alter the selectivity profile |

| C8 | Phenyl | Can enhance binding through hydrophobic interactions | May introduce selectivity for specific targets |

Impact of N9 Alkyl Chain Length and Steric Bulk on Activity

The substituent at the N9 position of the purine ring is a critical determinant of the biological activity of this compound analogs. The length and steric bulk of the alkyl chain at this position can significantly modulate the compound's affinity and selectivity for its target.

In studies of various 2,6,9-trisubstituted purine derivatives, modifications to the volume and length of the alkyl group at the N9 position have been explored to enhance hydrophobic interactions within the binding cavity of target kinases. This suggests that the N9 substituent plays a direct role in the binding process. While specific data for a series of N9-alkyl-2,6-diaminopurines is not extensively detailed in the provided context, general principles from related purine series can be applied. For instance, in some purine-based inhibitors, increasing the alkyl chain length from methyl to butyl has been shown to affect potency. Conversely, in other systems, substitution with smaller alkyl groups like methyl or ethyl has resulted in a decrease in potency for certain targets when compared to unsubstituted analogs. nih.gov

The ethyl group in this compound provides a balance of lipophilicity and size that can be optimal for fitting into specific binding pockets. The following table provides a hypothetical comparison of the impact of different N9 alkyl chains on activity, based on general observations from purine analog studies.

| N9-Alkyl Chain | Chain Length | Steric Bulk | Potential Impact on Activity |

| Methyl | Short | Low | May establish baseline activity |

| Ethyl | Intermediate | Moderate | Often provides a good balance for potency |

| Propyl | Intermediate | Moderate | Activity may increase or decrease depending on target |

| Butyl | Long | Higher | Can enhance hydrophobic interactions or cause steric hindrance |

| Isopropyl | Branched | High | Increased steric bulk can improve selectivity or reduce potency |

Influence of Amine Substitutions at C2 and C6 Positions on Target Interaction

The presence of amino groups at both the C2 and C6 positions of the purine ring is a defining feature of this compound and is fundamental to its molecular recognition by biological targets. This 2,6-diamino substitution pattern is found in a number of biologically active molecules, including the Aurora kinase inhibitor reversine (B1683945). nih.gov

A key aspect of the 2,6-diaminopurine (B158960) structure is its enhanced hydrogen bonding capability compared to adenine, which has an amino group only at the C6 position. The additional amino group at the C2 position allows for the formation of a third hydrogen bond with a complementary partner, such as a thymine (B56734) base in a DNA duplex or specific amino acid residues in a protein's binding site. nih.govnih.gov This can lead to a more stable and specific interaction with the target molecule.

Structure-activity relationship studies on related purine analogs have consistently shown that modifications to the substituents at the C2 and C6 positions are crucial for modulating biological activity and selectivity. nih.govnih.gov For example, in a series of 9-ethylpurine derivatives, the introduction of a phenethylamino group at both the C2 and C6 positions was found to improve the affinity for the A2B adenosine receptor. nih.gov This underscores the importance of the nature of the amine substituents at these positions for fine-tuning the pharmacological profile.

The table below summarizes the potential influence of different amine substitutions at the C2 and C6 positions on target interaction.

| Position | Amine Substituent | Potential Interaction | Implication for Activity |

| C2 | Primary Amine (-NH2) | Hydrogen bond donor | Can form key interactions with target |

| C6 | Primary Amine (-NH2) | Hydrogen bond donor/acceptor | Essential for recognition by many targets |

| C2/C6 | Substituted Amines (-NHR) | Modulates H-bonding and steric fit | Allows for fine-tuning of potency and selectivity |

Conformational Analysis and Bioactive Conformations of Purine Derivatives

The three-dimensional conformation of this compound and its analogs is a critical factor in determining their biological activity. Conformational analysis, which examines the different spatial arrangements of a molecule due to rotation around single bonds, provides insights into the likely bioactive conformation—the specific shape the molecule adopts when it binds to its target. libretexts.org

A significant aspect of purine conformation is tautomerism. For the purine core, the N(9)H tautomer is generally found to be more stable than the N(7)H form, particularly in non-polar environments and the gas phase. nih.govacs.org The presence of the ethyl group at the N9 position in this compound locks the molecule in this preferred tautomeric form, which can be advantageous for consistent binding to a target receptor.

Pharmacophore Elucidation and Principles for Optimized Ligand Design

The design of optimized ligands based on the this compound scaffold relies on the elucidation of its pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect.

The process of pharmacophore modeling typically involves analyzing a set of known active molecules to identify common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model developed for estrogen receptor alpha (ERα) inhibitors identified a hydrophobic feature, a hydrogen bond acceptor, and aromatic interactions as key for activity. researchgate.net For this compound, the pharmacophoric features would likely include:

Hydrogen Bond Donors: The amino groups at the C2 and C6 positions.

Hydrogen Bond Acceptors: The nitrogen atoms within the purine ring system.

Hydrophobic Region: The N9-ethyl group.

Aromatic Region: The purine ring itself.

The following table outlines the key pharmacophoric features of the this compound scaffold and their role in ligand design.

| Pharmacophoric Feature | Structural Element | Role in Target Interaction | Principle for Optimized Design |

| Hydrogen Bond Donor | C2-NH2, C6-NH2 | Forms directed interactions with receptor | Introduce substituents that maintain or enhance H-bonding |

| Hydrogen Bond Acceptor | Purine Nitrogens | Anchors the ligand in the binding site | Maintain the integrity of the purine core |

| Hydrophobic Pocket Filler | N9-Ethyl Group | Occupies hydrophobic pockets in the target | Modify alkyl chain length to optimize fit |

| Aromatic/Planar Region | Purine Ring | Participates in π-stacking interactions | Introduce substituents that do not disrupt planarity |

Computational Chemistry and Molecular Modeling of 9 Ethyl 9h Purine 2,6 Diamine Interactions

Quantum Mechanical Studies of Electronic Structure, Tautomerism, and Reactivity

Quantum mechanical (QM) methods are employed to investigate the fundamental electronic properties of 9-Ethyl-9H-purine-2,6-diamine. These studies, often utilizing Density Functional Theory (DFT), provide a detailed understanding of the molecule's geometry, electronic distribution, and reactivity.

Electronic Structure: QM calculations can determine the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Tautomerism: Purine (B94841) derivatives can exist in different tautomeric forms due to proton migration. QM studies can predict the relative stabilities of these tautomers by calculating their energies. For this compound, understanding the predominant tautomeric form is crucial as it influences the molecule's hydrogen bonding patterns and, consequently, its interaction with biological targets.

Reactivity: The electronic properties derived from QM studies, such as electrostatic potential maps, can predict the sites on the molecule that are most likely to engage in electrophilic or nucleophilic attacks. This information is vital for understanding its metabolic pathways and potential chemical modifications.

A computational study on a related compound, pyrimethamine, utilized DFT with different levels of theory (B3LYP, MN15, and wB97XD) to analyze its molecular structure and electronic properties. researchgate.net Similar methodologies can be applied to this compound to elucidate its fundamental chemical characteristics.

Molecular Docking Simulations for Ligand-Target Protein Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-protein complex.

The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in a study of purine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, molecular docking revealed that hydrogen bonds with residues like Asp86, Glu81, and Leu83 were crucial for the ligand's activity. mdpi.com

The binding modes of purine derivatives can vary, as seen in studies where the purine scaffold can adopt different orientations within the binding pocket. mdpi.com Docking studies on 9H-purine derivatives as EGFR inhibitors have also been used to understand the structure-activity relationship and to rationalize the design of new, more potent inhibitors. researchgate.net

| Target Protein | Key Interacting Residues (Hypothetical for this compound) | Type of Interaction | Reference Study on Purine Derivatives |

| Cyclin-Dependent Kinase 2 (CDK2) | Asp86, Glu81, Leu83, Lys89, Lys33, Gln131 | Hydrogen Bonds | mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Asp800, Ser720, Leu718, Ser797 | Hydrogen Bonds, Hydrophobic Interactions | researchgate.net |

| Smoothened (SMO) Receptor | Not specified in detail | Affinity related to substitution pattern | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Binding Dynamics and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding and the conformational changes that may occur. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution.

MD simulations are particularly useful for:

Assessing Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation, one can assess the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD. nih.gov

Analyzing Intermolecular Interactions: MD simulations can track the formation and breaking of hydrogen bonds and other interactions over time, providing a more realistic picture of the binding dynamics. nih.gov

Calculating Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand-protein complex from the MD trajectory, offering a more accurate prediction of binding affinity than docking scores alone. nih.govnih.gov

In a study on purine derivatives as CDK2 inhibitors, MD simulations were used to verify the stability of the docked complexes. mdpi.com Similarly, MD simulations of a 1H-purine-2,6-dione derivative with the SARS-CoV-2 main protease were performed to validate the docking results and assess the stability of the inhibitor in the binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

A 3D-QSAR study on 9H-purine derivatives as EGFR inhibitors revealed the importance of electronic, hydrogen bond donor, and acceptor parameters for their inhibitory activity. researchgate.net Another study on 2,6,9-trisubstituted purine derivatives found that steric properties had a more significant contribution to cytotoxicity than electronic properties. nih.gov These studies highlight how QSAR can guide the rational design of more effective purine-based compounds. nih.gov

| QSAR Model | Key Findings for Purine Derivatives | Reference |

| CoMSIA | Electronic, hydrogen bond donor, and acceptor parameters are crucial for EGFR inhibition. | researchgate.net |

| 3D-QSAR | Steric properties are more influential than electronic properties for cytotoxicity in certain cancer cell lines. | nih.gov |

| CoMFA/CoMSIA | Electrostatic, hydrophobic, hydrogen bond donor, and steric fields play key roles in the activity of CDK2 inhibitors. | mdpi.com |

De Novo Ligand Design Approaches Based on Purine Scaffolds

De novo ligand design is a computational strategy for generating novel molecular structures with desired properties, often starting from a basic scaffold or within the constraints of a protein's binding site. springernature.com The purine scaffold, being a common feature in many biologically active molecules, is an excellent starting point for de novo design. mdpi.com

Modern approaches to de novo design often employ artificial intelligence and machine learning techniques, such as reinforcement learning and deep generative models. arxiv.org These methods can explore a vast chemical space to design novel molecules with optimized properties like high binding affinity, selectivity, and synthetic accessibility.

The process typically involves:

Scaffold Selection: Starting with a core structure like the purine ring system of this compound.

Fragment Ligation or Atom Growth: Algorithms build upon the scaffold by adding chemical fragments or growing the molecule atom by atom within the target's binding pocket.

Property Prediction and Optimization: The generated molecules are evaluated for desired properties (e.g., binding affinity, drug-likeness) using scoring functions and machine learning models. nih.gov The design process is iteratively refined to optimize these properties.

By leveraging the purine scaffold, de novo design can lead to the discovery of novel compounds with potentially improved therapeutic profiles compared to existing molecules. nih.gov

Advanced Analytical and Biophysical Methodologies in 9 Ethyl 9h Purine 2,6 Diamine Research

Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopic methods are powerful tools for probing the binding of ligands to macromolecules. They are sensitive to changes in the local environment of molecules and can provide information on binding events, conformational changes, and kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that can provide atomic-resolution information about molecular interactions. For a compound like 9-Ethyl-9H-purine-2,6-diamine, NMR could be used to map its binding site on a target protein. Chemical shift perturbation studies, where the NMR spectrum of the target is monitored upon titration with the ligand, can identify the specific amino acid residues involved in the interaction. Furthermore, NMR can be used to determine the solution structure of the ligand-target complex and provide insights into the dynamics of the binding event. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of chiral molecules like proteins and nucleic acids. researchgate.net Upon binding of a ligand such as this compound, conformational changes in the target macromolecule can be monitored by changes in its CD spectrum. researchgate.net For instance, if the compound were to bind to DNA, alterations in the DNA's characteristic B-form, A-form, or Z-form spectrum could be observed, indicating a binding event and a potential mechanism of action. researchgate.net

Fluorescence Spectroscopy: This technique measures the fluorescence emission of a molecule. If the target protein has intrinsic fluorophores (like tryptophan residues), their fluorescence may change upon ligand binding due to alterations in the local environment. Alternatively, a fluorescently labeled version of this compound could be synthesized. The binding kinetics and affinity can then be determined by monitoring changes in fluorescence intensity, polarization, or lifetime as the interaction occurs. A study on a related 2,6-diaminopurine (B158960) derivative designed for recognizing 8-oxo-dG in DNA utilized fluorescence quenching to evaluate its properties. nih.gov

| Technique | Information Gained on this compound | Example Application |

| NMR Spectroscopy | Binding site, affinity (Kd), structural changes in target | Titrating the compound into a 15N-labeled protein and monitoring chemical shift changes in the HSQC spectrum. |

| Circular Dichroism | Conformational changes in the target macromolecule (protein/DNA) | Observing changes in the CD spectrum of a target protein upon addition of the compound, indicating secondary structure alterations. |

| Fluorescence | Binding affinity (Kd), binding kinetics (kon, koff) | Monitoring the quenching of intrinsic tryptophan fluorescence of a target protein as the compound binds. |

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Ligand-Target Complex Structures

To understand the precise molecular interactions between a ligand and its target, high-resolution structural information is invaluable.

X-ray Crystallography: This technique can determine the three-dimensional structure of a molecule at atomic resolution. By co-crystallizing this compound with its biological target (e.g., a protein kinase), the resulting crystal structure would reveal the exact binding mode, including all hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex. While a structure for the 9-ethyl derivative is not available, studies have determined the crystal structures of the parent compound, 2,6-diamino-9H-purine, revealing complex hydrogen-bonding schemes. researchgate.netnih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful alternative to X-ray crystallography, particularly for large protein complexes or molecules that are difficult to crystallize. If this compound were to bind to a large macromolecular assembly, cryo-EM could be used to determine the structure of the complex in a near-native, hydrated state.

Calorimetric Methods (e.g., Isothermal Titration Calorimetry for Binding Thermodynamics)

Calorimetric methods directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics. nih.gov In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target molecule. The instrument measures the minute amounts of heat released or absorbed with each injection. bohrium.com From a single experiment, the binding affinity (Ka), binding stoichiometry (n), and the enthalpy of binding (ΔH) can be determined directly. bohrium.com The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated, providing a full thermodynamic signature of the interaction. bohrium.comdntb.gov.ua This data is crucial for understanding the driving forces behind the binding event (whether it is enthalpy- or entropy-driven). bohrium.com

| Thermodynamic Parameter | Symbol | How It's Determined with ITC | Significance for this compound Binding |

| Binding Affinity | Ka (or Kd) | Directly fitted from the binding isotherm | Quantifies the strength of the interaction with the target. |

| Stoichiometry | n | Directly fitted from the binding isotherm | Reveals the ratio of ligand to target in the complex (e.g., 1:1, 2:1). |

| Enthalpy | ΔH | Directly measured from the heat change per injection | Indicates the change in bonding energy (e.g., hydrogen bonds) upon binding. |

| Entropy | ΔS | Calculated (ΔG = ΔH - TΔS) | Reflects changes in the system's disorder, including solvent reorganization. |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov It provides valuable data on the kinetics of binding—the rates at which a complex forms and dissociates.

In an SPR experiment, the target molecule is typically immobilized on a sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. nih.gov By monitoring this change over time, one can determine the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). nih.gov The equilibrium dissociation constant (Kd), a measure of affinity, can be calculated from the ratio of these rate constants (kd/ka). This kinetic information is critical for lead optimization in drug development, as both fast-on and slow-off rates can be desirable characteristics for a drug candidate.

Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Complex Mixture Analysis in Research

Ensuring the purity of a compound is a prerequisite for any reliable biological or biophysical study.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of compounds. For this compound, reversed-phase HPLC would be the standard method to assess its purity. The compound is passed through a column, and its retention time is measured. Purity is often determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by UV absorbance. nih.gov Research on related 2,6-diamino-substituted purines has established compound purity of >99% using HPLC analysis. nih.gov HPLC methods have also been developed for the broader analysis of purine (B94841) bases, nucleosides, and nucleotides in complex biological samples. bohrium.com

Mass Spectrometry (MS): MS is an analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the identity of a synthesized compound like this compound by verifying that its molecular weight matches the theoretical value. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures, identifying metabolites of the compound, and studying its interactions with biological targets.

Applications of 9 Ethyl 9h Purine 2,6 Diamine As a Biochemical Research Tool and Precursor

Utilization in Biochemical Assay Development and Validation

The 2,6,9-trisubstituted purine (B94841) scaffold, to which 9-Ethyl-9H-purine-2,6-diamine belongs, is instrumental in the development and validation of biochemical assays. These compounds are frequently used as reference inhibitors or molecular probes in screening assays designed to identify new biologically active molecules. For instance, derivatives of this purine class have been evaluated in vitro for their cytotoxic effects on various cancer cell lines, forming the basis of assays to discover novel antitumor compounds. semanticscholar.org

In such assays, the response of cells or enzymes to a library of test compounds is compared against the effects of a known active purine derivative. This allows for the validation of the assay's sensitivity and specificity. The compound this compound itself has been documented as a ligand in crystallographic fragment screening studies, a powerful assay technique used to identify small molecule fragments that bind to a biological target, such as a protein transporter. pdbj.org This highlights its direct use in experimental systems designed to discover starting points for drug development. The synthesis of libraries based on the 2,6,9-trisubstituted purine core is a common strategy to generate diverse chemical matter for high-throughput screening campaigns. nih.gov

Role as a Privileged Scaffold for Rational Ligand and Drug Design

The purine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, distinct biological targets through modification of its substituents. researchgate.netchemrxiv.org The this compound structure is a key example of this concept, serving as a template for the rational design of potent and selective ligands, particularly kinase inhibitors. mdpi.com

Deregulation of protein kinase activity is a hallmark of many diseases, including cancer. nih.gov Researchers have extensively modified the 2,6,9-trisubstituted purine core to create inhibitors targeting a variety of kinases. By systematically altering the groups at the C2, C6, and N9 positions, scientists can optimize interactions with the ATP-binding pocket of a target kinase, thereby enhancing potency and selectivity. nih.govnih.gov For example, derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.govmedchemexpress.com Other modifications have led to the discovery of inhibitors for oncogenic kinases such as Bcr-Abl, BTK, and FLT3-ITD, which are implicated in different forms of leukemia. nih.govnih.gov

The design process often involves computer-aided drug design techniques and the study of structure-activity relationships (SAR) to guide the synthesis of new analogs with improved biological profiles. semanticscholar.orgnih.gov

| Target Kinase | Purine Derivative Class | Therapeutic Area | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 9H-purine derivatives | Oncology | nih.gov |

| Bcr-Abl, BTK, FLT3-ITD | 2,6,9-trisubstituted purines | Leukemia | nih.gov |

| PDGFRα, FLT3-ITD | 6-anilinopurine (B17677) conjugates | Acute Myeloid Leukemia | nih.gov |

| Aurora kinases | 2,6-diamino-substituted purines (e.g., Reversine) | Oncology | nih.gov |

Precursor in the Synthesis of Fluorescent Probes and Chemical Tags

The inherent chemical properties of the diaminopurine core make it a suitable precursor for the synthesis of more complex molecular tools, such as fluorescent probes and chemical tags. These tools are vital for visualizing and tracking biological processes in real time. While the purine scaffold itself is not strongly fluorescent, it can be chemically modified to incorporate fluorophores or be part of a larger chromophore system.

A notable example is the development of a 2,6-diaminopurine (B158960) nucleoside derivative incorporated into a larger heterocyclic system (2-amino-Adap) to create a fluorescent probe. nih.gov This probe was designed to recognize and report the presence of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a form of oxidative DNA damage linked to aging and cancer. The probe exhibits selective fluorescence quenching upon binding to its target, allowing for sensitive detection. nih.gov This demonstrates that the 2,6-diaminopurine structure, as found in this compound, can serve as a key building block for creating sophisticated chemical biology tools.

Employment in Studies of Purine Metabolism and Pathway Research

Purines are fundamental molecules in cellular biology, serving as building blocks for nucleic acids (DNA and RNA) and playing key roles in energy metabolism and signal transduction. nih.gov Synthetic purine analogs, including N9-substituted derivatives like this compound, are valuable tools for studying the complex pathways of purine metabolism. By introducing these analogs into biological systems, researchers can probe the function and substrate specificity of enzymes involved in purine synthesis, degradation, and salvage pathways.

For example, studies have been conducted on 9-(2-phosphonylmethoxyethyl) derivatives of purine analogs, including the 2,6-diaminopurine version (PMEDAP). nih.gov Researchers investigated how these compounds are metabolized within cells (e.g., their phosphorylation to active forms) and how they interact with cellular processes like DNA synthesis. These studies revealed differences in metabolic activation and inhibitory potency among various analogs, providing insights into the mechanisms of cellular DNA polymerases. nih.gov Using analogs with specific substitutions, such as the ethyl group at the N9 position, allows for the dissection of how different structural features influence metabolic processing and biological activity.

Contribution to Understanding Nucleoside Transport and Cellular Signaling Mechanisms

The transport of nucleosides and their analogs across cell membranes is a critical process, both for normal cellular function and for the efficacy of many antiviral and anticancer drugs. Purine derivatives are employed to study the mechanisms of nucleoside transporter proteins. theses.cz Research comparing the cellular uptake of different 9-substituted purine analogs has helped to elucidate factors governing their transport into cells, which is a key determinant of their biological activity. nih.gov

Furthermore, the role of 2,6,9-trisubstituted purines as kinase inhibitors makes them indispensable tools for dissecting cellular signaling pathways. Kinases are central components of signaling cascades that regulate cell growth, proliferation, and survival. By using selective inhibitors based on the purine scaffold, researchers can block specific nodes in these pathways and observe the downstream consequences. For instance, 6-anilinopurine derivatives have been shown to affect the MAPK and STAT signaling pathways in leukemia cells, leading to cell cycle arrest. nih.gov This use of purine derivatives as chemical probes allows for the functional characterization of signaling networks and the identification of potential new targets for therapeutic intervention.

Future Research Directions and Unexplored Potential of 9 Ethyl 9h Purine 2,6 Diamine in Academic Science

Integration with Systems Biology and Multi-Omics Approaches

A significant future direction for research on 9-Ethyl-9H-purine-2,6-diamine lies in its integration with systems biology and multi-omics technologies. These approaches offer a holistic view of the molecular interactions within a biological system, moving beyond the traditional "one target, one drug" paradigm. By employing genomics, transcriptomics, proteomics, and metabolomics, researchers can elucidate the compound's mechanism of action on a system-wide level.

Future studies could involve treating cell lines or model organisms with this compound and subsequently analyzing the global changes in gene expression, protein levels, and metabolite concentrations. mdpi.com This can reveal not only the primary targets of the compound but also its off-target effects and its impact on various metabolic and signaling pathways. For instance, integrated metabolomics and transcriptomics could uncover alterations in purine (B94841) metabolism or other interconnected pathways, providing a comprehensive understanding of the compound's biological effects. mdpi.com

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Technique | Potential Application | Expected Insights |

|---|---|---|

| Transcriptomics (RNA-Seq) | Analysis of gene expression changes in cells post-treatment. | Identification of regulated genes and affected signaling pathways. |

| Proteomics (Mass Spectrometry) | Quantitative analysis of protein expression and post-translational modifications. | Revelation of protein targets and downstream cellular responses. |

| Metabolomics (LC-MS, NMR) | Profiling of endogenous metabolites to assess metabolic shifts. | Understanding of the compound's impact on cellular metabolism, particularly purine pathways. mdpi.com |

| Genomics (CRISPR screening) | Identification of genes that confer sensitivity or resistance to the compound. | Discovery of genetic determinants of the compound's activity and potential resistance mechanisms. |

Exploration of Novel Biological Targets and Polypharmacology

The structural similarity of this compound to endogenous purines suggests that it may interact with a wide range of biological targets. eurekaselect.com Purine analogs are known to target enzymes such as kinases, polymerases, and topoisomerases. google.comnih.gov A crucial area of future research is the systematic screening of this compound against diverse panels of enzymes and receptors to identify novel biological targets.

Furthermore, the concept of polypharmacology, where a single compound interacts with multiple targets, is an emerging paradigm in drug discovery. nih.gov Investigating the polypharmacological profile of this compound could unveil synergistic therapeutic effects or explain unexpected biological activities. High-throughput screening and computational docking studies could be employed to predict and validate its interactions with multiple proteins, potentially revealing applications in complex diseases where multi-target engagement is beneficial. A patent for related 9H-purine-2,6-diamine derivatives suggests that DNA topoisomerase II could be a potential target. google.com

Development of Advanced In Vitro Delivery Systems and Experimental Formulations

A major challenge for many promising compounds, including purine analogs, is their delivery to the target site in a controlled and efficient manner. nih.govnih.gov Future research should focus on the development of advanced in vitro delivery systems for this compound. This could involve encapsulating the compound in various nanocarriers to enhance its stability, solubility, and cellular uptake.

Examples of such systems include polymer-based nanoparticles, liposomes, and transferosomes. nih.govmdpi.com These formulations can be engineered to release the compound in response to specific stimuli within the cellular environment, thereby increasing its efficacy and minimizing potential toxicity. mdpi.comprinceton.edu Studies could involve preparing different nanoformulations of this compound and evaluating their physicochemical properties and efficacy in cell-based assays. nih.govnih.gov

Table 2: Potential Nanocarrier Systems for this compound

| Delivery System | Composition | Potential Advantages |

|---|---|---|

| Polymer-based Nanoparticles | Biodegradable polymers (e.g., PLGA) | Controlled release, improved stability, potential for surface modification for targeting. nih.govnih.gov |

| Liposomes | Phospholipid bilayers | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds. |

| Transferosomes | Phospholipids and an edge activator | High deformability, enhanced penetration across biological membranes. mdpi.com |

| Silica Nanoparticles | Silicon dioxide | High surface area, low toxicity, and can be used as carriers for bioactive compounds. mdpi.com |

Machine Learning and Artificial Intelligence Applications in Purine Research

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery and chemical biology. nih.govnih.gov For this compound, AI and ML algorithms can be employed in several ways. Predictive models can be built to screen large virtual libraries of purine derivatives to identify compounds with desired biological activities and improved physicochemical properties. cam.ac.ukyoutube.com

Specifically, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of purine analogs with their biological activities, guiding the synthesis of more potent and selective derivatives of this compound. nih.gov Furthermore, ML models can predict potential biological targets for the compound based on its chemical structure, accelerating the identification of its mechanism of action. youtube.comharvard.edu AI can also be used to analyze the complex datasets generated from multi-omics studies, identifying patterns and correlations that are not apparent through traditional analysis.

Emerging Paradigms in Purine Chemical Biology and Interdisciplinary Research Collaborations

The field of chemical biology is constantly evolving, with new paradigms and technologies emerging. Future research on this compound should embrace these new approaches. One such emerging area is the targeting of host metabolic pathways, such as de novo purine synthesis, for the development of broad-spectrum antiviral therapies. researchgate.net Investigating the effect of this compound on these pathways could open up new therapeutic avenues.

The complexity of these research endeavors necessitates a highly interdisciplinary approach. Collaborations between synthetic chemists, molecular biologists, computational scientists, and pharmacologists will be essential to fully unlock the potential of this compound. researchgate.net Scientific societies, such as the Purine and Pyrimidine Society, play a crucial role in fostering these collaborations and disseminating new research findings in the field. ppsociety.org Such synergistic efforts will be key to translating fundamental research on this and other novel purine derivatives into tangible scientific advancements.

Q & A

Q. What are the standard synthetic routes for 9-Ethyl-9H-purine-2,6-diamine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of purine derivatives with ethylating agents (e.g., ethyl iodide) under basic conditions can introduce the 9-ethyl group. Subsequent functionalization at the 2- and 6-positions with amine groups may employ ammonia or protected amines in polar solvents like DMF or ethanol. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound verified?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and molecular structure (e.g., ethyl group resonance at ~1.4 ppm for CH3 and ~4.2 ppm for CH2) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, and N .

Q. What in vitro assays are used to assess the biological activity of this compound?

Common assays include:

- Kinase Inhibition : CDK1 inhibition studies using ATP-competitive binding assays, with IC50 values calculated via dose-response curves .

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., leukemia or solid tumors) to evaluate antitumor potential .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to assess pro-apoptotic effects .

Q. What safety protocols should be followed when handling this compound?

Refer to Safety Data Sheets (SDS) for guidelines:

- Use personal protective equipment (PPE): gloves, lab coat, and goggles.

- Work in a fume hood to avoid inhalation/contact.

- Store in a cool, dry environment, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Replicate Experiments : Ensure consistency in cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity (>99% verified via HPLC) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance; use Bland-Altman plots for method comparison .

- Control Variables : Account for batch-to-batch variability in compound synthesis and solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What crystallographic techniques are employed for structural determination?

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve 3D molecular geometry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- Twinned Data Handling : Utilize SHELXPRO to model twinning in crystals with high symmetry .

Q. How can synthesis yield be optimized for scaled-up production?

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to improve efficiency .

- Solvent Optimization : Use DMF or THF for better solubility of intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Q. What strategies improve the solubility and stability of this compound in biological assays?

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at non-critical positions .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .

Q. How are structural ambiguities in NMR spectra addressed?

- 2D NMR Techniques : COSY and HSQC resolve overlapping signals (e.g., distinguishing purine ring protons) .

- Deuterated Solvents : Minimize solvent interference in aromatic regions .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking Simulations : Use AutoDock or Schrödinger Suite to predict binding modes with kinase domains .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.